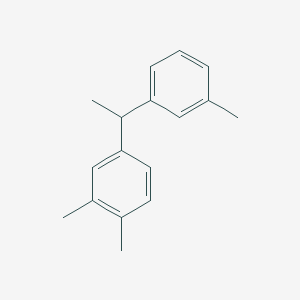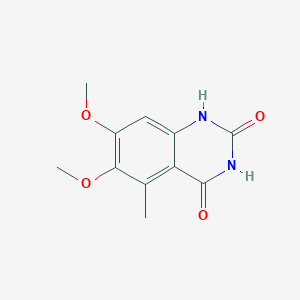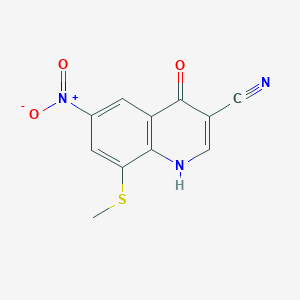
Benzyl(2-bromoethyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2-bromoethyl)propanedinitrile is an organic compound characterized by the presence of a benzyl group, a bromoethyl group, and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-bromoethyl)propanedinitrile typically involves the reaction of benzyl cyanide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the benzyl cyanide, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl(2-bromoethyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted benzyl derivatives.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in primary amines .
Aplicaciones Científicas De Investigación
Benzyl(2-bromoethyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl(2-bromoethyl)propanedinitrile involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitrile groups can participate in various chemical transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids .
Comparación Con Compuestos Similares
Benzyl bromide: Similar in structure but lacks the nitrile groups.
2-Bromoethyl cyanide: Contains the bromoethyl and nitrile groups but lacks the benzyl group.
Benzyl cyanide: Contains the benzyl and nitrile groups but lacks the bromoethyl group.
Propiedades
Número CAS |
649759-60-4 |
|---|---|
Fórmula molecular |
C12H11BrN2 |
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
2-benzyl-2-(2-bromoethyl)propanedinitrile |
InChI |
InChI=1S/C12H11BrN2/c13-7-6-12(9-14,10-15)8-11-4-2-1-3-5-11/h1-5H,6-8H2 |
Clave InChI |
NVDBAZWUJOLDQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CCBr)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


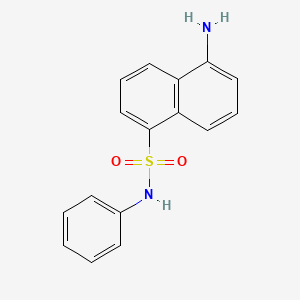

![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
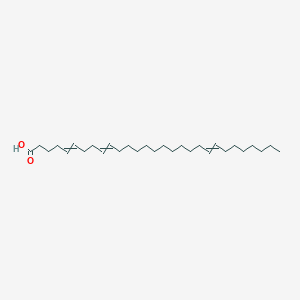
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)

